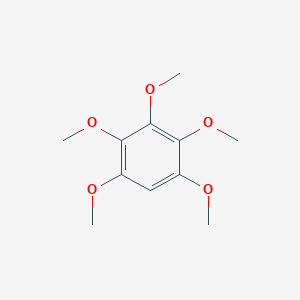

1,2,3,4,5-Pentamethoxybenzene

Description

Contextualization of Polysubstituted Benzene (B151609) Derivatives in Organic Chemistry Research

Polysubstituted benzene derivatives are fundamental building blocks in organic synthesis, with their diverse functionalities underpinning the creation of a vast array of complex molecules, from pharmaceuticals to materials. royalsocietypublishing.org The traditional approach to synthesizing these compounds involves substitution reactions on pre-existing aromatic precursors. royalsocietypublishing.org However, the development of novel synthetic methodologies, such as organocatalytic benzannulation strategies, has significantly broadened the horizons for constructing these intricate structures with high degrees of control over their substitution patterns. dbc.wroc.pl These modern techniques offer advantages in terms of efficiency, cost-effectiveness, and the ability to introduce a wide range of functional groups with precision. dbc.wroc.pl The study of polysubstituted benzenes is not only about their synthesis but also about understanding how the arrangement and nature of substituents influence the electronic and steric properties of the aromatic ring, thereby dictating its reactivity and physical characteristics. researchgate.net

Significance of Methoxy-substituted Aromatic Systems in Contemporary Chemical Science

Methoxy-substituted aromatic systems hold a special place in contemporary chemical science due to the unique properties imparted by the methoxy (B1213986) group (-OCH₃). This small functional group can profoundly influence a molecule's biological activity and physicochemical properties. acs.org In medicinal chemistry, the methoxy group is often considered a "non-lipophilic scout" for exploring protein pockets during drug design. researchgate.net Its ability to engage in various molecular interactions, including hydrogen bonding and van der Waals forces, without significantly increasing lipophilicity, makes it a valuable tool for optimizing ligand-protein binding. researchgate.netdss.go.th The methoxy group's electronic effects, which can render the aromatic ring electron-rich, also play a crucial role in modulating the reactivity of the molecule. researchgate.net Furthermore, the metabolic transformation of a methoxy group to a hydroxyl group can significantly alter the biological activity and pharmacokinetic profile of a drug molecule. mdma.ch Beyond pharmaceuticals, methoxy-substituted arenes are integral to the synthesis of natural products and advanced materials. sioc-journal.cn

Research Trajectory and Historical Overview of Pentamethoxybenzene Investigations

The investigation of 1,2,3,4,5-pentamethoxybenzene has a notable history, with early research focusing on its synthesis and characterization as a highly substituted benzene derivative. A significant milestone in its synthesis was achieved by Wilson Baker in 1941. royalsocietypublishing.orgrsc.org Baker's work provided a route to pentamethoxybenzene and hexamethoxybenzene, contributing to the broader understanding of polysubstituted aromatic compounds. royalsocietypublishing.org His synthetic methods made these complex molecules more accessible for further study. rsc.org

Early studies also explored the chemical properties of pentamethoxybenzene, including its reactivity in electrophilic substitution reactions and its potential as a precursor for other complex molecules. For instance, it has been used in the synthesis of polymethoxyflavones, a class of naturally occurring compounds with interesting biological activities. researchgate.net More recent research has delved into the electrochemical behavior of pentamethoxybenzene, investigating the formation of its radical cations. acs.org These studies provide insights into the electronic structure of highly methoxylated aromatic systems.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentamethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFCEAVXBLUVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346798 | |

| Record name | 1,2,3,4,5-Pentamethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13909-75-6 | |

| Record name | 1,2,3,4,5-Pentamethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4,5 Pentamethoxybenzene

Strategies for the Preparation of Highly Substituted Benzene (B151609) Rings

The construction of benzene rings bearing multiple substituents is primarily achieved through two main strategies: the functionalization of a pre-existing aromatic ring or the de novo assembly of the ring from acyclic precursors. acs.org Both approaches have been refined to allow for the synthesis of complex substitution patterns.

Electrophilic Aromatic Substitution Approaches to Polymethoxybenzenes

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. pressbooks.publibretexts.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubuomustansiriyah.edu.iq The general mechanism involves the attack of the benzene π-electron system on the electrophile, followed by the removal of a proton to restore aromaticity. pressbooks.pubuomustansiriyah.edu.iq

For the synthesis of polymethoxybenzenes, the methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the oxygen atom to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. When multiple methoxy groups are present, the ring becomes highly nucleophilic. However, this high reactivity can also lead to challenges, such as controlling the position of the incoming electrophile and preventing over-substitution. The steric hindrance imposed by existing methoxy groups also plays a crucial role in directing the regiochemical outcome of the substitution. uomustansiriyah.edu.iq Strategic sequencing of electrophilic substitution reactions is therefore essential to achieve a specific polysubstituted pattern like that of 1,2,3,4,5-pentamethoxybenzene.

De Novo Assembly Techniques for Substituted Benzene Cores

As a complementary approach to the functionalization of existing aromatic rings, de novo synthesis constructs the benzene core from non-aromatic starting materials. acs.org This strategy is particularly powerful for creating specific substitution patterns that are difficult to achieve through traditional EAS reactions. acs.orgrsc.org Various benzannulation strategies, which form the benzene ring, have been developed. researchgate.net

These methods often involve cascade reactions or cycloadditions. rsc.orgresearchgate.net For instance, [4+2] annulation reactions are a prominent method for the de novo assembly of new aromatic rings. rsc.org Other innovative approaches include copper-mediated dimeric cycloaromatization of dienynyl ketones and organocatalytic benzannulation. acs.orgrsc.org These techniques allow for the planned installation of substituents at desired positions, offering a high degree of control over the final architecture of the polysubstituted benzene ring. acs.org

| De Novo Strategy | Key Reaction Type | Starting Materials (Examples) | Advantages | Reference |

|---|---|---|---|---|

| Copper-Mediated Cycloaromatization | Dimerization/Cascade Sequence | Dienynyl ketones | Access to symmetric aromatics, versatile. | acs.org |

| Organocatalytic Benzannulation | [4+2] Cycloaddition | Dienic sulfones, α-substituted allenoates | Metal-free, mild conditions, good yields. | rsc.org |

| Cascade Reaction | Cascade Annulation | Arylmethyl ketones, aromatic aldehydes | Transition-metal-free, high bond-forming efficiency. | researchgate.net |

| Ring-Expansion/Aromatization | Cascade Reaction | Bicyclo[3.1.0]hexan-2-ones | Mild conditions, access to unique substitution patterns. | nih.gov |

Regioselective Synthesis of this compound Scaffolds

Achieving the specific 1,2,3,4,5-substitution pattern of pentamethoxybenzene is a significant regiochemical challenge. Direct functionalization of a simpler benzene derivative through sequential electrophilic aromatic substitutions is complicated by the directing effects of the methoxy groups, which favor substitution at multiple ortho and para positions. Therefore, highly regioselective methods are required.

A plausible strategy involves a multi-step synthesis that combines the principles of substituent directing effects with the use of protecting or blocking groups. Alternatively, a de novo synthesis approach could be designed to construct the benzene ring with the desired substitution pattern already in place. researchgate.net For example, a cycloaddition reaction between specifically substituted acyclic precursors could be envisioned to form the 1,2,3,4,5-pentasubstituted core with high regioselectivity. While specific literature on a one-pot regioselective synthesis for this exact molecule is scarce, methods developed for other highly substituted pyrazoles and triazoles demonstrate that high regioselectivity can be achieved through careful choice of reactants, catalysts, and reaction conditions. organic-chemistry.orgrsc.orgorganic-chemistry.org

Modern Synthetic Transformations Utilized in Pentamethoxybenzene Synthesis

Modern organic synthesis has introduced a variety of techniques that can be applied to the synthesis of complex molecules like this compound. These methods often offer improvements in reaction time, efficiency, and selectivity.

Microwave-Assisted Methylation Reactions for Polymethoxybenzene Precursors

The methoxy groups of polymethoxybenzenes are typically installed by the methylation of the corresponding polyphenol precursors (e.g., pentahydroxybenzene). Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions. mdpi.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.comnih.gov

In the context of synthesizing polymethoxybenzenes, microwave-assisted methylation of the precursor polyphenols can significantly shorten the time required for the complete methylation of all hydroxyl groups. This rapid and efficient heating can improve yields and reduce the formation of side products. The application of microwave technology has been shown to be beneficial in various areas of organic synthesis, including the preparation of complex peptides and polyoxometalates, suggesting its utility for the synthesis of polymethoxybenzene precursors. mdpi.comnih.gov

| Parameter | Microwave-Assisted Heating | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Significantly reduced (minutes to hours) | Longer (hours to days) | mdpi.com |

| Heating Mechanism | Direct heating of solvent and reactants | Indirect heating via convection | mdpi.com |

| Efficiency | Often higher yields and fewer side products | Can be less efficient with longer reaction times | mdpi.comnih.gov |

| Applicability | Proven for various complex syntheses | Standard and widely used method | mdpi.comnih.gov |

Friedel-Crafts Acylation and Alkylation in Substituted Benzene Synthesis

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are cornerstone reactions in organic synthesis for attaching substituents to an aromatic ring. byjus.comwikipedia.org These electrophilic aromatic substitution reactions are broadly categorized into alkylation and acylation. lumenlearning.comstudymind.co.uk

Friedel-Crafts Alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comlibretexts.org The catalyst assists in generating a carbocation electrophile, which then attacks the benzene ring. libretexts.org However, this reaction has limitations. The carbocation can rearrange to a more stable form, leading to isomeric products. lumenlearning.com Furthermore, because the alkyl group product is more reactive than the starting material, polyalkylation is a common side reaction. lumenlearning.com

Friedel-Crafts Acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. byjus.comlibretexts.org The resulting ketone is less reactive than the starting aromatic ring due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring, making it a more controllable reaction than alkylation. lumenlearning.com The ketone product can, if desired, be subsequently reduced to an alkyl group, providing a workaround to the rearrangement and polyalkylation issues of Friedel-Crafts alkylation. wikipedia.org

Catalytic Methodologies for Carbon-Oxygen Bond Formation

The formation of carbon-oxygen (C-O) bonds is fundamental to the synthesis of this compound, which features five methoxy groups on a benzene ring. Catalytic methods are superior to stoichiometric approaches as they offer greater efficiency, selectivity, and sustainability. acs.org Transition-metal-catalyzed cross-coupling reactions are a versatile tool for this purpose. csic.es

Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, have been refined for efficient alkoxylation. Modern protocols may use a catalytic system of copper(I) bromide (CuBr) with a non-contaminating cocatalyst and an additive to facilitate the methoxylation of aryl halides. researchgate.net These methods can be applied to the synthesis of polymethoxybenzene derivatives. For instance, a new synthetic method for selective methylation using a CuBr catalyst, assisted by microwave irradiation, has been developed for the synthesis of polymethoxyflavonoids, showcasing the utility of copper in forming C-O bonds in highly substituted aromatic systems. researchgate.net

Palladium-based catalysts are also prominent in C-O bond formation. Research has demonstrated that palladium nanoparticles, sometimes supported on materials like amyloid fibrils or in combination with other metals like gold (Au), can effectively catalyze the C-H activation of phenols and subsequent coupling, leading to the formation of complex oxygen-containing heterocycles. encyclopedia.pub While these examples don't directly produce this compound, the underlying principles of Pd-catalyzed C-O bond formation via C-H activation are applicable to the synthesis of polysubstituted methoxybenzenes.

The table below summarizes representative catalytic systems used for C-O bond formation relevant to the synthesis of methoxy-substituted aromatics.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| CuBr / Alkyl Formate / LiCl | Aryl Bromides | Alkoxylation | Precious-metal and ligand-free system. researchgate.net |

| CuCl | Dihydroxy-dimethoxybenzene | Methylation | Used in the synthesis of multi-substituted benzene derivatives. researchgate.net |

| CuO Nanoparticles | N-aroyl-N-arylidinehydrazines | Oxidative C-O Coupling | Direct C-H bond activation to form oxadiazoles. encyclopedia.pub |

| Pd/Au@CeO2 | Chalcones | α-olefinic C–H activation | Tandem catalysis for heterocycle formation. encyclopedia.pub |

Novel Synthetic Routes and Methodological Advancements

Recent progress in synthetic organic chemistry has led to the development of innovative routes for constructing highly functionalized aromatic rings, moving beyond traditional multi-step sequences.

The assembly of structurally diverse and highly substituted arenes under mild conditions is a significant goal. nih.gov One-pot multi-component reactions and domino annulation strategies have emerged as powerful tools for achieving this efficiency. rsc.orgrsc.org These methods construct the benzene ring and install multiple substituents in a single synthetic operation, which aligns with the principles of atom and step economy.

For example, a novel one-pot multi-component cyclization has been developed to produce polysubstituted benzene derivatives with unique substitution patterns from simple starting materials like pyridine, ethyl α-bromoacetate, malononitrile, and an aromatic aldehyde. rsc.org Another highly efficient protocol involves a domino annulation reaction of a pyridinium (B92312) ylide and chalcone (B49325) o-enolates, promoted by tetramethylguanidine (TMD), to yield tetra- and penta-substituted benzenes. rsc.org The mechanism is believed to proceed through a sequence of annulation, ring-opening of a pyran intermediate, and final aromatization. rsc.org Organocatalytic benzannulation, using catalysts like Brønsted acids, also represents a versatile strategy for assembling polysubstituted arenes from different synthons under mild conditions. nih.gov

The compound this compound is achiral and therefore does not require stereoselective synthesis for its preparation. However, the principles of stereoselective and asymmetric synthesis are crucial in modern organic chemistry for creating complex chiral molecules, including derivatives of polysubstituted benzenes that may have biological activity.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product, often employing chiral catalysts, auxiliaries, or reagents. mdpi.comnih.gov For instance, catalytic asymmetric synthesis is a primary method for producing chiral 1,2-diamines, which are important building blocks and ligands. rsc.org Similarly, organocatalysis has been successfully applied to the enantioselective formation of functionalized dihydropyrans through the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes, creating multiple stereocenters with high control. au.dk

While not directly applied to the synthesis of the achiral target molecule, these advanced methodologies are essential for preparing chiral building blocks that might incorporate the pentamethoxybenzene scaffold. For example, a strategy could involve the asymmetric synthesis of a chiral side chain which is then attached to a pentamethoxybenzene-derived precursor. Such approaches merge the synthesis of the core aromatic structure with the precise, three-dimensional arrangement required for specific biological or material functions.

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: A significant green approach involves starting from abundant, renewable materials. Gallic acid (3,4,5-trihydroxybenzoic acid), a natural polyphenol found in plants, is an excellent precursor for methoxy-substituted benzenes. nih.govmdpi.com Syntheses starting from gallic acid or its derivatives provide a sustainable alternative to fossil fuel-based starting materials. researchgate.netresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they are used in small amounts and can be recycled, replacing stoichiometric reagents that generate large amounts of waste. acs.org The catalytic methods discussed in section 2.2.3 are inherently greener than classical methylation reactions that use large excesses of reagents like dimethyl sulfate.

Energy Efficiency and Alternative Solvents: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net Furthermore, developing solvent-free reactions or using environmentally benign solvents like water or ethanol (B145695) is a primary goal. researchgate.netnih.gov For example, a green synthesis of a gallic acid-polyethylene glycol diester has been achieved in a one-step, solvent-free reaction. nih.gov

The following table illustrates the application of green chemistry principles to the synthesis of pentamethoxybenzene and related compounds.

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevent Waste | Use of catalytic instead of stoichiometric reagents. acs.org | Copper- or palladium-catalyzed methylation reduces the need for excess methylating agents. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org | Multi-component and annulation reactions that build the ring and add substituents in one step are highly atom-economical. rsc.orgrsc.org |

| Use of Renewable Feedstocks | Starting from plant-based materials instead of petroleum-based ones. nih.gov | Using gallic acid, a natural polyphenol, as a precursor for the benzene ring. nih.govmdpi.com |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. acs.org | Direct C-H functionalization and selective methylation can eliminate the need for protecting groups. |

| Design for Energy Efficiency | Using methods that require less energy. researchgate.net | Microwave-assisted reactions can significantly shorten synthesis times from hours to minutes. researchgate.net |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. nih.gov | Performing reactions under solvent-free conditions or in water. nih.gov |

Computational and Theoretical Investigations of 1,2,3,4,5 Pentamethoxybenzene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to predicting and interpreting the behavior of molecules at an electronic level. These methods, ranging from Density Functional Theory to ab initio calculations, provide a framework for analyzing the electronic structure and predicting molecular properties.

Density Functional Theory (DFT) Applications in Benzene (B151609) Derivatives

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the energy and other properties of a system. researchgate.net This approach offers a balance between computational cost and accuracy, making it suitable for studying large molecules like benzene derivatives. researchgate.netmdpi.com

DFT methods, such as the widely used B3LYP hybrid functional, are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netmdpi.com For benzene derivatives, DFT is instrumental in understanding how substituents alter the aromatic system. It can be used to analyze bond dissociation energies, reaction mechanisms, and the formation of intermediates. mdpi.com For instance, studies on the hydrogenation and dehydrogenation of benzene on platinum surfaces have successfully used DFT to calculate reaction barriers and endothermicities, providing results that align well with experimental data. acs.org The versatility of DFT allows for its application in Quantitative Structure-Activity Relationship (QSAR) models, which correlate the molecular structure of compounds with their chemical or biological activities. tandfonline.com

Ab Initio Calculations for Molecular Properties

Ab initio—Latin for "from the beginning"—calculations are a class of quantum chemistry methods that derive molecular properties directly from first principles, without the use of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and more advanced techniques, solve the electronic Schrödinger equation to provide detailed information about molecular geometry, electronic energies, and other properties. researchgate.netrsc.org

While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly accurate results and for benchmarking other computational techniques. rsc.orgnih.gov They can be used to calculate a wide range of molecular response properties, including those arising from electric, magnetic, and geometric perturbations. rsc.org For complex biomolecules and organic compounds, ab initio calculations can help in determining molecular dynamics, exploring conformational spaces, and calculating thermodynamic properties with high precision. nih.gov In the context of substituted benzenes, ab initio calculations can provide precise geometries and electronic structures, offering a fundamental understanding of substituent effects on the aromatic ring. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) for Pentamethoxybenzene

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.netchimicatechnoacta.ru A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This electronic transition is fundamental to understanding a molecule's absorption of light. libretexts.org

For conjugated systems like benzene and its derivatives, the HOMO-LUMO gap is influenced by the extent of conjugation and the nature of the substituents. youtube.comlibretexts.org The five electron-donating methoxy (B1213986) groups on 1,2,3,4,5-pentamethoxybenzene would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles. The analysis of these orbitals helps in designing molecules with specific electronic properties, such as near-infrared absorbing dyes. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.14 | 8.10 |

| Anisole (B1667542) (Methoxybenzene) | -8.21 | -0.97 | 7.24 |

| 1,2-Dimethoxybenzene | -8.05 | -0.85 | 7.20 |

| 1,2,3-Trimethoxybenzene | -7.90 (estimated) | -0.75 (estimated) | 7.15 (estimated) |

The data illustrates that with increasing methoxy substitution, the HOMO energy generally increases, and the HOMO-LUMO gap tends to decrease, indicating higher reactivity.

Reactivity Descriptors and Mechanistic Insights from Computational Studies

Beyond electronic structure, computational methods provide powerful tools to predict chemical reactivity and understand reaction mechanisms. Descriptors like Natural Bond Orbitals and Molecular Electrostatic Potential maps offer intuitive and chemically meaningful information.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This technique provides a quantitative description of bonding in terms of localized one-center ("lone pair") and two-center ("bond") elements. uni-muenchen.de

NBO analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects within a molecule. grafiati.comicm.edu.pl It can quantify the stability arising from hyperconjugative interactions, which involve the donation of electron density from a filled Lewis-type orbital (like a bond or lone pair) to an empty non-Lewis orbital (like an antibonding orbital). grafiati.com For this compound, NBO analysis would reveal the nature of the C-O bonds, the hybridization of the carbon and oxygen atoms, and the extent of electron delocalization from the oxygen lone pairs into the antibonding orbitals of the benzene ring. uni-muenchen.deicm.edu.pl This analysis provides a detailed picture of the electronic interactions that govern the molecule's structure and stability. grafiati.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red or yellow areas represent negative potential, indicating regions of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating regions of low electron density that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net

MEP analysis is a valuable descriptor for predicting how a molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs. nih.gov This would confirm that these regions are the most likely sites for electrophilic attack, for example, during protonation or interaction with metal cations. The distribution of potential across the aromatic ring would also provide insight into how the five methoxy groups collectively influence the molecule's reactivity pattern. nih.govresearchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the relationship between a molecule's structure, stability, and global chemical reactivity. nih.gov These descriptors provide a quantitative measure of how a molecule will respond energetically to the addition or removal of an electron. mdpi.com They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netscielo.org.mx

The chemical potential (μ) indicates the tendency of electrons to escape from the system, while chemical hardness (η) measures the resistance to a change in electron distribution. d-nb.info Softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net For a molecule like this compound, the five electron-donating methoxy groups are expected to significantly influence these values, increasing the HOMO energy and thus affecting its reactivity profile.

A comprehensive analysis of dimethoxybenzene derivatives using DFT calculations has shown that such compounds are thermodynamically stable, a feature advantageous for pharmaceutical applications. nih.gov Studies on these derivatives reveal that the specific arrangement of methoxy groups influences the electronic properties, making some isomers more nucleophilic and others more electrophilic. nih.gov Although specific values for this compound are not published, the table below outlines the key global reactivity descriptors that would be determined through DFT calculations.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Potential | μ | -(I+A)/2 | Electron escaping tendency. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron configuration. |

| Global Softness | S | 1/η | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index | ω | μ2/(2η) | Propensity to accept electrons. |

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape, revealing how the five methoxy groups move and interact with each other and their environment.

Potential Energy Surface Analysis of Methoxy Group Rotation

The conformational flexibility of this compound is primarily determined by the rotation of the five methoxy groups around their C(aryl)-O bonds. The potential energy surface (PES) describes the energy of the molecule as a function of these rotational angles. core.ac.uk By calculating the PES, one can identify the most stable conformations (energy minima) and the energy barriers that separate them (transition states). aip.org

Theoretical investigations on anisole and its derivatives have provided significant insights into the rotational barrier of a single methoxy group. acs.org For p-anisaldehyde, the barrier for methoxy group rotation is considerably lower than that for aldehyde group rotation, indicating that conformational changes at lower temperatures are dominated by the methoxy group's movement. core.ac.uk In 2,5-dimethylanisole, the potential energy curve shows a single minimum for the methoxy group orientation, influenced by the adjacent methyl groups. aip.org

For this compound, the PES would be significantly more complex due to the coupled rotation of five methoxy groups. Steric hindrance and electrostatic interactions between adjacent methoxy groups would lead to a complex landscape with multiple local minima, each corresponding to a specific arrangement of the five -OCH₃ groups. Theoretical calculations on methoxybenzoic acid have shown how the potential energy changes with the O-CH₃ bond distance and dihedral angles, illustrating the repulsive nature of certain excited states that drive photochemical reactions. aip.org A similar analysis for this compound would be essential to understand its conformational preferences and dynamic behavior.

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, which determines the crystal packing. iucr.org For methoxy-substituted benzenes, the key interactions include weak C–H···O hydrogen bonds, C-H···π interactions, and π–π stacking. derpharmachemica.comchemicalpapers.com

The crystal structure of anisole, for example, is governed by close packing, featuring a herringbone motif driven by edge-to-face C-H···π interactions rather than direct face-to-face π–π stacking. iucr.orgnih.gov In derivatives like 1,2-dimethoxybenzene, the methoxy groups are slightly twisted out of the benzene plane, and the crystal packing is stabilized by various intermolecular forces. rsc.org Studies on other dimethoxybenzene derivatives show that N-H···O and C-H···O hydrogen bonds, along with π-π interactions, create complex 1D and 2D supramolecular architectures. derpharmachemica.comnih.gov In some structures, C-H···O hydrogen bonds link molecules into centrosymmetric dimers. scielo.br

Given the structure of this compound, with its numerous oxygen atoms and aromatic protons, its crystal packing would likely be dominated by a rich network of C–H···O interactions. The high density of methoxy groups might also lead to significant steric hindrance, potentially preventing efficient π–π stacking and favoring a more complex packing arrangement to maximize stabilizing interactions while minimizing repulsion. The interplay of these weak forces dictates the final solid-state structure. chemicalpapers.com

Reactivity and Mechanistic Studies of 1,2,3,4,5 Pentamethoxybenzene

Reaction Pathways and Transformation Mechanisms

The dense arrangement of methoxy (B1213986) groups on the benzene (B151609) ring makes 1,2,3,4,5-pentamethoxybenzene a subject of interest in studies of highly substituted arenes. Its reaction mechanisms are often characterized by the interplay between electronic effects of the substituents and steric hindrance.

Oxidative Reactions of Methoxybenzene Compounds

The oxidation of methoxybenzenes, including this compound, typically proceeds through the formation of aryl-cation-radical intermediates. scispace.com Enzymes such as lignin (B12514952) peroxidase, found in the fungus Phanerochaete chrysosporium, and horseradish peroxidase (HRP) can catalyze these one-electron oxidations. scispace.com The susceptibility of a methoxybenzene congener to oxidation is strongly correlated with its redox potential; compounds with lower half-wave potentials are more readily oxidized. scispace.com

Lignin peroxidase is a particularly strong oxidant, capable of oxidizing ten of the twelve methoxybenzene congeners, including pentamethoxybenzene. scispace.comscispace.comacs.org In contrast, the less powerful horseradish peroxidase can only oxidize the four congeners with the lowest oxidation potentials. scispace.comacs.org Studies have shown that this compound is reactive with lignin peroxidase. scispace.com For instance, the oxidation of 1,2,4,5-tetramethoxybenzene (B1203070) by these enzymes yields 2,5-dimethoxy-p-benzoquinone and 4,5-dimethoxy-o-benzoquinone, with the oxygen atoms in the resulting quinones being derived from water. scispace.com This suggests a common mechanistic pathway for the enzymatic oxidation of these highly methoxylated compounds. scispace.com The process generally involves the removal of one or more electrons from the molecule, an increase in the oxidation number of a constituent atom, and often the gain of oxygen or loss of hydrogen. vapourtec.com

Reactivity of Methoxybenzene Congeners with Oxidative Enzymes

This table summarizes the reactivity of various methoxybenzene compounds with different oxidative enzymes, indicating whether they are reactive (+), slightly reactive (±), or unreactive (-). Data is based on studies of enzymatic oxidation. scispace.com

| Compound | Half-wave Potential (V) | Lignin Peroxidase | Horseradish Peroxidase (HRP) | Soybean Peroxidase (SBP) |

|---|---|---|---|---|

| 1,2,4,5-Tetramethoxybenzene | 0.81 | + | + | + |

| Pentamethoxybenzene | 1.07 | + | + | + |

| 1,2,3,5-Tetramethoxybenzene | 1.09 | + | + | + |

Nucleophilic and Electrophilic Reactions of Highly Substituted Arenes

The chemical behavior of highly substituted arenes in nucleophilic and electrophilic reactions is dictated by the nature of their substituents. msu.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is less common for electron-rich arenes like methoxybenzenes. wikipedia.orglibretexts.org This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Since methoxy groups are electron-donating, they deactivate the ring towards nucleophilic attack. masterorganicchemistry.com Therefore, this compound would not be expected to readily undergo SNAr reactions unless a very strong nucleophile is used or the reaction proceeds through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com The SNAr mechanism is a two-step process: initial addition of the nucleophile followed by the elimination of the leaving group. libretexts.org

Isomerization Processes in Substituted Benzene Systems

Isomerization is a chemical process where a compound is transformed into one of its isomers, meaning it has the same molecular formula but a different arrangement of atoms. nefthim.com In substituted benzene systems, this can involve the migration of a substituent to a different position on the ring. libretexts.org For example, the conversion of m-xylene (B151644) to p-xylene (B151628) is a type of carbon skeleton isomerization. nefthim.com These rearrangements can be catalyzed by acids or occur under thermal conditions. While specific studies on the isomerization of this compound are not prevalent, the general principles of substituent rearrangement on aromatic rings would apply. Such processes are often driven by the formation of a more thermodynamically stable isomer. The high density of substituents on this compound might create steric strain that could potentially be a driving force for isomerization to a less crowded substitution pattern under appropriate conditions.

Kinetic Investigations of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as temperature and reactant concentrations.

Rate Constant Determinations

The rate constant (k) is a fundamental parameter in chemical kinetics that quantifies the rate of a chemical reaction. libretexts.orgsavemyexams.com Its units depend on the order of the reaction. doubtnut.com For instance, a first-order rate constant has units of s⁻¹, while a second-order rate constant has units of L mol⁻¹ s⁻¹. doubtnut.com

Kinetic studies on polysubstituted benzenes have been performed to understand their atmospheric chemistry and enzymatic degradation. For example, the rate constant for the gas-phase reaction of pentamethylbenzene (B147382) with hydroxyl (OH) radicals, a key atmospheric oxidant, has been measured at 298 K. nih.gov The reaction of OH radicals with methylated benzenes can be complex, involving reversible OH additions that lead to multiple adduct isomers. rsc.org While specific data for this compound's reaction with OH radicals is limited in the provided context, data for structurally similar compounds provides valuable insight.

Selected Rate Constants for Reactions of Polysubstituted Benzenes

This table presents experimentally determined rate constants for reactions involving polysubstituted benzene derivatives, providing a comparative view of their reactivity.

| Reactant | Reaction Partner | Rate Constant (k) | Temperature (K) | Reference |

|---|---|---|---|---|

| Pentamethylbenzene | OH Radical | 10.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | nih.gov |

| 1,2,4,5-Tetramethylbenzene | OH Radical | 5.55 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | nih.gov |

Temperature Dependence and Activation Parameters

The rate of a chemical reaction is highly dependent on temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). libretexts.org A more advanced model is provided by the Eyring equation, which relates the rate constant to the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.orglibretexts.org These activation parameters provide crucial information about the transition state of a reaction. libretexts.orgpleiades.online

Activation Enthalpy (ΔH‡): Represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Activation Entropy (ΔS‡): Reflects the change in disorder or the redistribution of energy within the molecule as it proceeds to the transition state. libretexts.org

For the reactions of OH radicals with methylated benzenes, studies have shown that the formation of different adducts (e.g., ortho vs. ipso adducts) can have distinct reaction enthalpies. rsc.org For example, the reaction enthalpies for the formation of two different adducts in the reaction of OH with several trimethyl- and tetramethylbenzenes are in the range of -87 ± 20 kJ mol⁻¹. rsc.org By studying the reaction rates at different temperatures, an Arrhenius or Eyring plot can be constructed to determine these activation parameters experimentally. libretexts.org This analysis is critical for understanding reaction mechanisms in detail. pleiades.onlinenih.gov

Conceptual Activation Parameters

This table illustrates typical activation parameters for chemical reactions, explaining their significance in understanding reaction mechanisms. The values are representative and not specific to this compound.

| Parameter | Symbol | Typical Interpretation |

|---|---|---|

| Activation Enthalpy | ΔH‡ | A higher value indicates a larger energy barrier. Bond-breaking steps typically increase ΔH‡. libretexts.org |

| Activation Entropy | ΔS‡ | A positive value suggests an increase in disorder in the transition state (e.g., a dissociative step). A negative value suggests a more ordered transition state (e.g., an associative step). libretexts.org |

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms involving this compound necessitates a deep understanding of the transient species that are formed and consumed during the chemical transformation. These species, known as reaction intermediates and transition states, are often highly reactive and short-lived, making their direct observation a significant experimental challenge. nih.gov Nevertheless, a combination of experimental trapping techniques and computational modeling has provided valuable insights into the mechanistic pathways of reactions involving this highly methoxylated aromatic compound.

Experimental Trapping and Detection of Intermediates

The direct detection and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. Various techniques have been developed to trap and identify these fleeting molecular entities.

One powerful method for detecting reaction intermediates in the liquid phase is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) . rsc.orgresearchgate.net This technique allows for the direct analysis of reaction solutions without the need for sample preparation, providing a snapshot of the species present at a given moment. rsc.orgresearchgate.net For reactions involving substituted benzenes, DESI-MS can be employed to identify key intermediates such as carbocationic species or addition complexes. rsc.org The direct analysis of the reaction mixture under its native conditions minimizes the potential for alteration of the intermediates. rsc.orgresearchgate.net

Trapping experiments are another valuable tool for inferring the existence of reactive intermediates. nih.govslideshare.net This strategy involves introducing a "trapping agent" into the reaction mixture that can selectively react with a specific intermediate to form a stable, characterizable product. nih.govsemanticscholar.org The identification of this adduct provides strong evidence for the transient existence of the trapped intermediate. For instance, in reactions proceeding through a benzyne intermediate, trapping agents like furan (B31954) or tetraphenylcyclopentadienone (B147504) can be used to form stable cycloaddition products. semanticscholar.org

Furthermore, isotopic labeling studies can provide indirect but compelling evidence for the formation of specific intermediates. By strategically placing isotopes at certain positions in the reactant molecules, the distribution of these isotopes in the final products can reveal information about the symmetry and nature of the intermediates formed during the reaction. nih.gov

While direct experimental data on the trapping of intermediates specifically for this compound reactions is not extensively detailed in the provided search results, the principles of these established techniques are directly applicable. For example, in electrophilic aromatic substitution reactions, which are common for activated benzene derivatives like this compound, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The high electron density of the pentamethoxy-substituted ring would be expected to stabilize such an intermediate. studymind.co.uk

Table 1: Experimental Techniques for Intermediate Detection

| Technique | Principle | Application to this compound Reactions |

|---|---|---|

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Direct ionization and mass analysis of species from a liquid surface. rsc.orgresearchgate.net | Could potentially identify protonated this compound, arenium ion intermediates, or other charged transient species directly from the reaction mixture. |

| Chemical Trapping | Introduction of a reagent that selectively reacts with a transient intermediate to form a stable, isolable product. nih.govsemanticscholar.org | In hypothetical reactions involving radical or benzyne intermediates derived from this compound, appropriate trapping agents could confirm their formation. |

| Isotopic Labeling | Use of isotopes to trace the fate of specific atoms throughout a reaction, providing insight into intermediate structures and reaction pathways. nih.gov | Could be used to probe the symmetry of intermediates in electrophilic substitution or other reactions of this compound. |

Computational Modeling of Transition States

While experimental methods focus on capturing fleeting intermediates, computational chemistry provides a powerful lens through which to view the even more ephemeral transition states. mit.edu Transition states represent the highest energy point along a reaction coordinate, the "point of no return" that dictates the rate of a chemical transformation. mit.edu

Density Functional Theory (DFT) is a widely used quantum chemistry method for modeling the mechanisms of organic and organometallic reactions. byu.eduresearchgate.net By calculating the potential energy surface of a reaction, DFT can be used to locate and characterize the structures of both intermediates and transition states. byu.edu This computational approach allows for the visualization of the geometric changes that molecules undergo as they transform from reactants to products.

For reactions involving substituted benzenes, computational models can predict the structures of transition states for various reaction pathways, such as electrophilic attack at different positions on the ring. nih.gov The calculated energies of these transition states can then be used to predict the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. nih.gov

Recent advances in computational chemistry, including the use of machine learning and artificial intelligence, are making the prediction of transition state structures even more rapid and accurate. mit.edu These models can be trained on large datasets of known reactions to learn the underlying principles that govern chemical reactivity. mit.edu

Methods like the Nudged Elastic Band (NEB) and the DIMER method are employed to search for the minimum energy pathway between reactants and products, allowing for the precise location of the transition state structure. mdpi.com These computational tools are invaluable for understanding the intricate details of reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone. mdpi.com

Table 2: Computational Methods for Transition State Elucidation

| Method | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. byu.eduresearchgate.net | Can be used to calculate the energies of reactants, products, intermediates, and transition states for reactions of this compound, providing insight into reaction kinetics and thermodynamics. |

| Nudged Elastic Band (NEB) | An algorithm for finding the minimum energy path between given initial and final states of a system. mdpi.com | Useful for mapping the entire reaction coordinate for transformations involving this compound, identifying all transition states and intermediates along the way. |

| DIMER Method | A technique for finding saddle points (transition states) on a potential energy surface without needing to calculate the full Hessian matrix. mdpi.com | Offers an efficient way to pinpoint the exact structure and energy of the transition state for a specific reaction step. |

Influence of Substituent Effects on Reactivity and Selectivity

The five methoxy groups on the benzene ring of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions. studymind.co.ukpharmaguideline.com These substituent effects are a cornerstone of understanding the chemical behavior of substituted aromatic compounds.

The methoxy group (-OCH₃) is generally considered an activating group in the context of electrophilic aromatic substitution. studymind.co.uklibretexts.org This is because the oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. minia.edu.eg This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. studymind.co.uksaskoer.ca Consequently, this compound is expected to be significantly more reactive towards electrophiles than unsubstituted benzene. libretexts.orglumenlearning.com

In the case of this compound, the situation is more complex due to the presence of five such groups. The cumulative electron-donating effect of these groups will make the ring highly activated. The directing effects of the multiple methoxy groups will be additive, and the position of electrophilic attack will be determined by a combination of these electronic effects and steric hindrance. The single unsubstituted position on the ring is ortho and para to several methoxy groups, making it a highly likely site for electrophilic substitution.

Table 3: Influence of Methoxy Substituents on Electrophilic Aromatic Substitution

| Effect | Description | Consequence for this compound |

|---|---|---|

| Reactivity | Methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. studymind.co.ukminia.edu.eg | The benzene ring is highly activated, leading to faster reaction rates in electrophilic substitutions compared to benzene. libretexts.orglibretexts.orglumenlearning.com |

| Selectivity (Directing Effect) | Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. pharmaguideline.comlibretexts.orghrpatelpharmacy.co.in | The single unsubstituted carbon atom is the most probable site of electrophilic attack due to the cumulative directing effects of the surrounding methoxy groups. |

The principles of substituent effects are quantified in physical organic chemistry through concepts like Hammett plots, which relate reaction rates and equilibrium constants to substituent constants (σ). dalalinstitute.com For the methoxy group, these constants reflect its electron-donating nature. While a specific Hammett analysis for this compound is not provided in the search results, the collective electronic and steric influence of the five methoxy groups will be the determining factor in its reactivity and the selectivity of its chemical transformations.

Advanced Spectroscopic Analysis in the Research of 1,2,3,4,5 Pentamethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3,4,5-pentamethoxybenzene. ox.ac.uk It provides detailed information about the chemical environment of individual nuclei, their connectivity, and spatial arrangement. ox.ac.uk

One-dimensional (1D) ¹H and ¹³C NMR are fundamental for determining the basic structure of this compound.

The ¹H NMR spectrum reveals the different types of protons and their relative numbers in the molecule. For this compound, one would expect to see signals corresponding to the aromatic proton and the protons of the five methoxy (B1213986) groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the peak areas provides the ratio of the number of protons contributing to each signal. ox.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the atoms attached to the carbon. bhu.ac.in Proton-decoupled ¹³C NMR spectra are typically used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each chemically non-equivalent carbon. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ~6.5 - 7.0 | - |

| Methoxy H (C1, C5) | ~3.8 - 4.0 | - |

| Methoxy H (C2, C4) | ~3.7 - 3.9 | - |

| Methoxy H (C3) | ~3.7 - 3.9 | - |

| Aromatic C-H | - | ~100 - 110 |

| Aromatic C-OCH₃ (C1, C5) | - | ~150 - 160 |

| Aromatic C-OCH₃ (C2, C4) | - | ~140 - 150 |

| Aromatic C-OCH₃ (C3) | - | ~150 - 160 |

| Methoxy C | - | ~55 - 65 |

To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques are employed. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for establishing connectivity between atoms. wikipedia.org

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. harvard.edu This helps to confirm the connectivity of protons within the molecule.

HSQC spectra correlate the chemical shifts of protons with the chemical shifts of the directly attached carbons, providing unambiguous C-H bond correlations. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial technique for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. libretexts.org The NOE effect is distance-dependent and is observed between protons that are close to each other in space (typically within 5 Å). columbia.edu In the context of this compound, NOESY experiments can reveal through-space interactions between the protons of the methoxy groups and the aromatic proton, as well as between adjacent methoxy groups. This information is vital for understanding the preferred conformation of the methoxy groups relative to the benzene (B151609) ring. For instance, observing a NOESY cross-peak between a methoxy proton and the aromatic proton would indicate their spatial closeness, providing clues about the rotational orientation of that methoxy group. nih.gov

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by vibrations associated with the benzene ring and the methoxy functional groups. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl groups of the methoxy substituents are expected in the 3000-2850 cm⁻¹ region. libretexts.org

C=C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-O stretching: The C-O stretching vibrations of the ether linkages in the methoxy groups are expected to produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.

CH₃ bending: The bending vibrations of the methyl groups will also appear in the fingerprint region.

The presence and specific frequencies of these bands can confirm the presence of the aromatic ring and the methoxy functional groups. uomustansiriyah.edu.iq

Detailed interpretation of the IR and Raman spectra involves assigning the observed absorption bands to specific molecular vibrations. scispace.com This can be a complex task due to the coupling of vibrations. Computational methods, such as Density Functional Theory (DFT) calculations, are often used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the bands. researchgate.net

Differences in the IR and Raman spectra can provide further structural information. For instance, vibrations that are symmetric with respect to a center of inversion are typically Raman active and IR inactive, while vibrations that result in a change in the dipole moment are IR active. edinst.com Although this compound does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still offer clues about the molecular symmetry and the nature of the vibrational modes.

Table 2: Characteristic IR and Raman Bands for this compound Note: These are general ranges and the exact positions can vary.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (in -OCH₃) | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Weak |

| Symmetric C-O-C Stretch | 1150 - 1085 | Medium | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. msu.edu The fragmentation of this compound would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃) from the molecular ion. The analysis of these fragment ions can help to confirm the structure of the compound. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion with a mass 15 units less than the molecular ion. The loss of a methoxy radical (•OCH₃) would lead to a fragment ion 31 mass units lighter. The relative abundance of these fragment ions can provide insights into the stability of the different parts of the molecule. chromatographyonline.comsci-hub.se

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to a high degree of accuracy, typically to four or five decimal places. acs.orgresearchgate.net This precision allows for the determination of a molecule's exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements, rather than their integer nominal masses. science-softcon.de This capability is crucial for distinguishing between different compounds that may share the same nominal molecular weight but have different elemental compositions. researchgate.net

For this compound, with the molecular formula C₁₁H₁₆O₅, HRMS can confirm its elemental composition by providing an experimental mass that matches the theoretical exact mass. inchikey.infochemspider.com The monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). science-softcon.de

The calculated monoisotopic mass for this compound is 228.09977 g/mol . chemspider.com An experimental value from an HRMS instrument that closely matches this theoretical value provides strong evidence for the compound's molecular formula.

Table 1: Calculation of Monoisotopic Mass for C₁₁H₁₆O₅

| Element | Isotope | Quantity | Exact Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |

| Hydrogen | ¹H | 16 | 1.007825 | 16.125200 |

| Oxygen | ¹⁶O | 5 | 15.994915 | 79.974575 |

| Total | 228.099775 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺•), the ion can break apart into smaller, charged fragments. bohrium.com The pattern of these fragments is predictable and serves as a molecular fingerprint, which can be used to confirm the structure of the analyte. chemspider.com Analysis of the fragmentation pattern of this compound provides evidence for its specific arrangement of methoxy groups on the benzene ring.

The molecular ion peak (M⁺•) for this compound would appear at an m/z of approximately 228. Aromatic compounds often show a strong molecular ion peak due to the stability of the ring system. msu.ru Common fragmentation pathways for methoxy-substituted benzenes involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragments would arise from the cleavage of the methyl-oxygen bond or the ring-oxygen bond.

Key expected fragmentations include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy ethers, resulting in an [M-15]⁺ peak at m/z 213.

Loss of formaldehyde (B43269) (CH₂O): Through rearrangement, the molecule can lose formaldehyde, leading to an [M-30]⁺ peak at m/z 198.

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond results in an [M-31]⁺ peak at m/z 197.

Phenyl Cation Fragments: The stable phenyl cation itself can give rise to signals, such as [C₆H₅]⁺ at m/z 77, though this is more characteristic of simpler benzene derivatives. sci-hub.se

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Identity/Origin |

| 228 | [C₁₁H₁₆O₅]⁺• | Molecular Ion (M⁺•) |

| 213 | [C₁₀H₁₃O₅]⁺ | Loss of a methyl radical (•CH₃) |

| 198 | [C₁₀H₁₄O₄]⁺• | Loss of formaldehyde (CH₂O) |

| 197 | [C₁₀H₁₃O₄]⁺ | Loss of a methoxy radical (•OCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edumsu.edu For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, involving electrons in the delocalized π-system of the benzene ring. libretexts.org

The benzene ring itself has characteristic absorption bands. The presence of substituents, known as auxochromes, can shift the position and intensity of these bands. Methoxy groups (-OCH₃) are powerful auxochromes that, due to their electron-donating nature, typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. amazonaws.com

For this compound, the five methoxy groups are expected to significantly shift the π → π* absorption bands to longer wavelengths compared to unsubstituted benzene. While specific spectral data for this compound is not detailed in the searched literature, data for the related compound 1,2,4-trimethoxybenzene (B152335) shows an absorption maximum (λₘₐₓ) at approximately 290 nm. nist.gov It is anticipated that this compound would exhibit a strong absorption band in a similar region, likely slightly shifted due to the presence of additional methoxy groups.

Photophysical Properties and Photoluminescence Investigations

Photoluminescence, which encompasses fluorescence and phosphorescence, is the emission of light from a substance after it has absorbed light. libretexts.org Fluorescence spectroscopy is a highly sensitive technique that can provide information about a molecule's electronic structure and its environment. researchgate.netjasco-global.com

The fluorescence properties of aromatic compounds are highly dependent on their structure. Factors such as rigidity and the nature of substituents can significantly influence the quantum yield (the efficiency of the fluorescence process) and the emission wavelength. libretexts.org For substituted benzenes, electron-donating groups like methoxy groups can tune the photophysical properties. bohrium.comnih.gov Studies on various methoxy-substituted compounds show that the position and number of these groups can alter the emission color from blue to yellow. bohrium.combeilstein-journals.org

Specific photoluminescence investigations, such as the determination of emission maxima or fluorescence quantum yield for this compound, were not found in the provided search results. However, based on studies of related molecules, it is expected that the compound would be fluorescent. The high degree of substitution could influence the rigidity and electronic states, potentially leading to interesting emissive properties that would require dedicated photophysical studies to characterize. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystallographic Data Analysis and Molecular Geometry

The definitive three-dimensional arrangement of atoms and the precise molecular structure of this compound in the solid state have been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides detailed insights into the crystal packing, unit cell dimensions, and the intramolecular geometry, including bond lengths and angles.

Crystallographic Data

The compound this compound crystallizes in the monoclinic system. The detailed crystallographic parameters determined from the X-ray diffraction data are summarized in the table below. crystallography.net The determination of the crystal structure allows for a fundamental understanding of the solid-state conformation and intermolecular interactions of the molecule.

| Interactive Crystallographic Data for this compound | |

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.681 Å |

| b | 7.913 Å |

| c | 8.884 Å |

| α | 90° |

| β | 91.96° |

| γ | 90° |

| Cell Volume | 609.9 ų |

| Crystal Density | 1.39 g/cm³ |

| Data sourced from the Crystallography Open Database (COD) entry 4025765. crystallography.netmathub.io |

Molecular Geometry

The molecular geometry of this compound is characterized by a central, planar benzene ring substituted with five methoxy groups. The X-ray diffraction analysis confirms the arrangement of these substituents around the aromatic core.

The precise bond lengths and bond angles within the molecule are determined from the crystallographic study. These parameters provide quantitative details about the electronic and steric effects of the five methoxy substituents on the geometry of the benzene ring.

| Key Molecular Geometry Parameters | Description |

| C-C Bond Lengths (Aromatic) | The lengths of the carbon-carbon bonds within the benzene ring. |

| C-O Bond Lengths | The distances between the aromatic carbon atoms and the oxygen atoms of the methoxy groups. |

| O-C (Methyl) Bond Lengths | The lengths of the bonds between the oxygen atoms and the methyl carbon atoms. |

| C-C-C Bond Angles (Aromatic) | The angles between adjacent carbon atoms in the benzene ring, which may deviate slightly from the ideal 120° of a perfect hexagon. |

| C-O-C Bond Angles | The angles within the methoxy groups. |

| C-C-O-C Torsion Angles | The dihedral angles that describe the orientation of the methoxy groups relative to the plane of the benzene ring. |

Biological and Pharmacological Research Perspectives of 1,2,3,4,5 Pentamethoxybenzene

Exploration of Bioactive Potential within the Polymethoxybenzene Class

The therapeutic potential of polymethoxybenzenes is an active area of investigation, with studies exploring their effects on various biological processes, including enzyme inhibition and cell growth.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While direct enzyme inhibition studies on 1,2,3,4,5-pentamethoxybenzene are limited, research on related polymethoxylated compounds suggests that this class of molecules possesses enzyme inhibitory capabilities. For instance, polymethoxyflavones, which feature a polymethoxy-substituted phenyl ring as part of their core structure, have demonstrated inhibitory effects on melanogenesis in human melanoma cells. researchgate.net This suggests that the polymethoxybenzene moiety may contribute to interactions with enzymes involved in this pathway.

Furthermore, studies on other methoxy-substituted aromatic compounds have shown inhibitory activity against various enzymes. For example, certain sulfonamide derivatives containing methoxy (B1213986) groups have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, with some compounds exhibiting significant activity. juniperpublishers.com These findings underscore the potential of the methoxybenzene scaffold as a basis for the design of enzyme inhibitors. However, specific IC50 values for this compound against a range of enzymes are not yet well-documented, highlighting a gap in the current research landscape.

Cell-Growth Inhibitory Effects

The evaluation of a compound's ability to inhibit the growth of cancer cells is a critical step in the development of new anticancer agents. Research on polymethoxyflavones (PMFs) has revealed their potential to inhibit the proliferation of colon cancer cells. nih.gov Notably, the presence of a hydroxyl group in addition to methoxy groups appears to enhance this inhibitory activity. nih.gov This suggests that the degree and nature of substitution on the benzene (B151609) ring are crucial for cytotoxicity.

Studies on other classes of molecules incorporating polymethoxybenzene moieties, such as pyrimido[4,5-c]quinolin-1(2H)-ones, have also demonstrated cytotoxic activities. researchgate.net These findings provide a rationale for investigating the cell-growth inhibitory effects of this compound. However, specific data, such as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, for this compound against various cancer cell lines are currently lacking in the scientific literature.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For polymethoxybenzenes, SAR studies focus on how the number and position of methoxy groups on the benzene ring influence their biological effects.

Systematic Variation of Methoxy Substituents and Biological Response

Systematic variation of the methoxy substituents on the benzene ring has been shown to significantly impact the biological activity of various compound classes. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, the position of methoxy groups was found to be crucial for their antimigratory and cytotoxic activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in certain series. researchgate.net

In the context of flavonoids, which contain a substituted phenyl ring, increasing the number of methoxy groups on the A-ring was found to enhance inhibitory activity against certain cancer cell lines. mdpi.com Conversely, the presence of a methoxy group at the C-5 position was shown to reduce activity, possibly due to steric hindrance. mdpi.com These studies, while not directly involving this compound, provide valuable insights into how the arrangement of methoxy groups can be manipulated to modulate biological responses.

Table 1: Effect of Methoxy Substitution on Biological Activity in Different Compound Classes